molecular formula C11H14ClNO4S B12826766 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride

4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride

Cat. No.: B12826766
M. Wt: 291.75 g/mol
InChI Key: OALOGDVEIUJVII-UHFFFAOYSA-N
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Description

4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S It is characterized by the presence of an amino group, an oxoethoxy group, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-3-isopropylbenzenesulfonyl chloride.

    Amino Group Introduction: The hydroxy group is then converted to an amino group through a series of reactions involving nitration, reduction, and protection/deprotection steps.

    Oxoethoxy Group Addition: The oxoethoxy group is introduced via an etherification reaction, where an appropriate oxoethoxy precursor is reacted with the intermediate compound.

    Final Chlorination: The final step involves the chlorination of the sulfonyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or hydroxylamines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Result from reactions with alcohols.

    Sulfonothioates: Produced by reactions with thiols.

    Sulfonic Acids: Obtained through hydrolysis.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a valuable intermediate in the preparation of sulfonamide-based drugs and other bioactive compounds.

Biology

The compound’s derivatives have potential applications in bioconjugation and labeling of biomolecules. The sulfonyl chloride group can react with amine groups on proteins and peptides, enabling the attachment of various functional groups or labels.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Sulfonamide derivatives, in particular, are known for their antibacterial and anti-inflammatory activities.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its derivatives may also serve as intermediates in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride and its derivatives depends on the specific application. In bioconjugation, the sulfonyl chloride group reacts with nucleophilic amine groups on biomolecules, forming stable sulfonamide bonds. In medicinal applications, the biological activity of its derivatives is often related to their ability to inhibit specific enzymes or interact with molecular targets, such as receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride: Lacks the isopropyl group, which may affect its reactivity and applications.

    4-(2-Amino-2-oxoethoxy)-3-methylbenzenesulfonyl chloride: Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.

    4-(2-Amino-2-oxoethoxy)-3-ethylbenzenesulfonyl chloride: Features an ethyl group, which may influence its solubility and reactivity.

Uniqueness

The presence of the isopropyl group in 4-(2-Amino-2-oxoethoxy)-3-isopropylbenzenesulfonyl chloride can impart unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

4-(2-amino-2-oxoethoxy)-3-propan-2-ylbenzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)9-5-8(18(12,15)16)3-4-10(9)17-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

OALOGDVEIUJVII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)N

Origin of Product

United States

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